2-(4-fluorophenyl)-4-phenyl-1H-pyrrole
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Overview
Description
2-(4-fluorophenyl)-4-phenyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-fluorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-4-phenyl-1H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with acetophenone in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-4-phenyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the phenyl or fluorophenyl rings.
Scientific Research Applications
2-(4-fluorophenyl)-4-phenyl-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one: This compound shares structural similarities with 2-(4-fluorophenyl)-4-phenyl-1H-pyrrole and is studied for its anti-corrosion properties.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another structurally related compound, known for its potential anti-cancer activity.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl and phenyl group makes it a versatile intermediate for various synthetic applications.
Properties
CAS No. |
862201-39-6 |
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Molecular Formula |
C16H12FN |
Molecular Weight |
237.27 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-phenyl-1H-pyrrole |
InChI |
InChI=1S/C16H12FN/c17-15-8-6-13(7-9-15)16-10-14(11-18-16)12-4-2-1-3-5-12/h1-11,18H |
InChI Key |
MNAIQRBWMWDEIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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